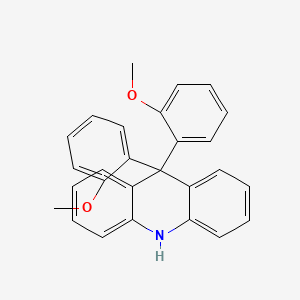
1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine, also known as ethylone, is a synthetic cathinone that belongs to the family of substituted amphetamines. It is a designer drug that has gained popularity in the recreational drug market due to its stimulant and empathogenic effects. Ethylone is structurally similar to MDMA (3,4-methylenedioxymethamphetamine), a well-known recreational drug that is also used in scientific research.
作用機序
Ethylone acts as a stimulant by increasing the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in increased neuronal activity and a feeling of euphoria. Ethylone also has empathogenic effects, which means it enhances feelings of empathy and social bonding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine are similar to those of other stimulants. It increases heart rate, blood pressure, and body temperature. It also causes the release of glucose and fatty acids into the bloodstream, which provides energy for physical activity. Ethylone has been shown to cause neurotoxicity in animal studies, which suggests that it may have similar effects in humans.
実験室実験の利点と制限
The advantages of using 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine in lab experiments include its ability to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which makes it useful for studying the effects of these neurotransmitters on the brain. It also has empathogenic effects, which can be studied to understand the neural mechanisms of social bonding. The limitations of using 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine in lab experiments include its potential for neurotoxicity and its status as a designer drug, which means it is not approved for human use.
将来の方向性
For research on 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine include studying its potential therapeutic effects in the treatment of depression and anxiety disorders. It may also be useful for studying the neural mechanisms of social bonding and empathy. Further research is needed to understand the potential risks and benefits of using 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine in humans.
合成法
Ethylone can be synthesized using various methods, including the reaction of 3,4,5-trimethoxybenzyl chloride with piperidine in the presence of sodium hydride. The resulting product is then treated with ethyl bromide to obtain 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine. Another method involves the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to produce 3,4,5-trimethoxyphenyl-2-nitropropene, which is then reduced to 1-ethyl-N-(3,4,5-trimethoxybenzyl)-4-piperidinamine using sodium borohydride.
科学的研究の応用
Ethylone has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines. Ethylone has also been studied for its potential therapeutic effects in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
1-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-5-19-8-6-14(7-9-19)18-12-13-10-15(20-2)17(22-4)16(11-13)21-3/h10-11,14,18H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEMRTOBYVWARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NCC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]piperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[(4-methylphenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5119545.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5119550.png)
![methyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119551.png)

![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-methyl-3-[3-(4-pyridinyl)propyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5119556.png)
![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5119562.png)
![2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B5119583.png)
![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5119598.png)
![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119605.png)
![3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119611.png)

